An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl N-(4-carbamothioylphenyl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl N-(4-carbamothioylphenyl)carbamate
Foreword: Charting Unexplored Territory in Medicinal Chemistry
In the landscape of drug discovery and development, the thorough characterization of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. The subject of this guide, tert-butyl N-(4-carbamothioylphenyl)carbamate, represents a novel chemical entity with significant potential, stemming from its structural motifs: a carbamate group, known for its role in prodrugs and metabolic stability[1][2], and a thiourea moiety, a versatile functional group in medicinal chemistry with a wide range of biological activities[3][4][5].
Molecular Structure and Identity
A foundational understanding of a molecule begins with its structure. tert-butyl N-(4-carbamothioylphenyl)carbamate is characterized by a central phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a thiourea (carbamothioyl) group.
Figure 1: Chemical structure of tert-butyl N-(4-carbamothioylphenyl)carbamate.
Table 1: Predicted Molecular Identifiers and Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C12H16N2O2S | Calculation |
| Molecular Weight | 252.33 g/mol | Calculation |
| XlogP | ~2.5 | Based on analogs like tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate (XlogP ~1.9)[6] and considering the contribution of the thiourea group. |
| Hydrogen Bond Donors | 3 | Calculation |
| Hydrogen Bond Acceptors | 3 | Calculation |
Synthesis and Purification
While a specific synthesis for tert-butyl N-(4-carbamothioylphenyl)carbamate is not documented, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar molecules[7][8][9].
Figure 2: Proposed synthetic workflow for tert-butyl N-(4-carbamothioylphenyl)carbamate.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-aminophenylthiourea (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA, 1.2 equivalents) as a base.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties: Predictive Analysis and Experimental Determination
The following sections detail the predicted physicochemical properties of tert-butyl N-(4-carbamothioylphenyl)carbamate and provide robust protocols for their experimental determination.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy.
Predicted Melting Point: Based on the melting points of related compounds such as tert-butyl carbamate (105-109 °C) and other substituted phenyl carbamates, the melting point is anticipated to be in the range of 150-180 °C. The presence of the thiourea group, which can participate in strong hydrogen bonding, is expected to increase the melting point compared to simpler carbamates.
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.
Solubility
Solubility in both aqueous and organic media is a crucial parameter for drug formulation and delivery.
Predicted Solubility:
-
Aqueous Solubility: Expected to be low due to the presence of the lipophilic tert-butyl and phenyl groups. The polar carbamate and thiourea moieties will contribute to some minimal aqueous solubility.
-
Organic Solubility: Predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. It is expected to have good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Acid Dissociation Constant (pKa)
The pKa values of a molecule are critical for understanding its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Predicted pKa:
-
Acidic pKa: The N-H of the carbamate is weakly acidic, with a predicted pKa > 12.
-
Basic pKa: The thiourea group can be protonated, but it is a very weak base. The aniline nitrogen is part of a carbamate and its basicity is significantly reduced. Therefore, a physiologically relevant basic pKa is not expected.
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is an issue).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve or by using specialized software for pKa calculation from potentiometric data.
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation of the synthesized compound.
Predicted Spectral Properties:
-
¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons (two doublets in the range of 7-8 ppm), the carbamate N-H proton (singlet, variable chemical shift), and the thiourea N-H protons (broad singlet, variable chemical shift).
-
¹³C NMR: Expect signals for the tert-butyl carbons (~28 ppm and ~80 ppm), aromatic carbons (115-140 ppm), the carbamate carbonyl carbon (~153 ppm), and the thiourea carbon (~180 ppm).
-
IR Spectroscopy: Expect characteristic absorption bands for N-H stretching (3400-3200 cm⁻¹), C=O stretching of the carbamate (1720-1680 cm⁻¹), and C=S stretching of the thiourea (1300-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the molecular weight of the compound.
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to confirm the chemical structure.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Identify the characteristic functional group frequencies.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to determine the molecular weight.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel compound, tert-butyl N-(4-carbamothioylphenyl)carbamate. While predictive data based on analogous structures offers initial guidance, the emphasis of this document is on the robust experimental determination of these critical parameters. The provided protocols are designed to be readily implemented in a standard medicinal chemistry or pharmaceutical development laboratory.
The data generated through the application of these methods will be invaluable for understanding the drug-like properties of this molecule and will form the essential foundation for any further investigation into its biological activity and potential as a therapeutic agent. It is our hope that this guide will serve as a catalyst for the exploration of this and other novel chemical entities, ultimately contributing to the advancement of drug discovery.
References
-
MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]
-
Chemical Substance Information. tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate. Retrieved from [Link]
-
ACS Publications. (2001). Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. Analytical Chemistry. Retrieved from [Link]
-
PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link][7]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link][8]
-
Google Patents. CN102020589A - tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [10]
-
MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link][3]
-
Organic Chemistry Portal. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett. Retrieved from [Link][9]
-
PubChemLite. Tert-butyl n-[4-(carbamothioylmethyl)phenyl]carbamate (C13H18N2O2S). Retrieved from [Link][6]
-
Manasa Life Sciences. Tert-butyl N-[2-[4-(bromomethyl)phenyl]ethyl]carbamate. Retrieved from [Link][1]
-
MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link][5]
-
RSC Publishing. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Retrieved from [Link]
-
PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link][2]
Sources
- 1. Tert-butyl N-[2-[4-(bromomethyl)phenyl]ethyl]carbamate | Manasa Life Sciences [manasalifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. annexechem.com [annexechem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. PubChemLite - Tert-butyl n-[4-(carbamothioylmethyl)phenyl]carbamate (C13H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 9. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]
- 10. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
